1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea
Description
The compound 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea is a urea derivative featuring a benzo[b]thiophene core linked to a dimethylaminoethyl chain and a 3,4-dimethoxybenzyl group. This structure combines aromatic heterocyclic, aminoalkyl, and methoxy-substituted benzyl motifs, which are common in bioactive molecules targeting neurological or inflammatory pathways.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(2)18(17-14-29-21-8-6-5-7-16(17)21)13-24-22(26)23-12-15-9-10-19(27-3)20(11-15)28-4/h5-11,14,18H,12-13H2,1-4H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYFQDVLVKSOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dimethylaminoethyl group: This step may involve alkylation reactions using dimethylamine and suitable alkylating agents.
Attachment of the dimethoxybenzyl urea moiety: This can be done through urea formation reactions, where an isocyanate intermediate reacts with a dimethoxybenzylamine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea or benzo[b]thiophene groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[b]thiophene moiety may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anticancer, antiviral, or anti-inflammatory agent.
Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence share partial structural similarities with the target molecule, enabling a comparative analysis of their molecular properties and synthetic pathways.
Benzo[b]thiophene Derivatives with Aromatic Substituents
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (Compound 8)
- Molecular Formula : C₂₆H₂₂FO₄S
- Molecular Weight : 449.12 g/mol
- Key Features :
- Benzo[b]thiophene fused with a trimethoxyphenyl group.
- Fluorophenyl-substituted α,β-unsaturated ketone.
- Comparison: Unlike the target urea derivative, this compound lacks an aminoalkyl chain and urea linkage. The fluorophenyl and ketone groups may enhance electrophilic reactivity and planar stacking interactions.
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (Compound 9)
- Molecular Formula : C₂₇H₂₅O₅S
- Molecular Weight : 461.14 g/mol
- Key Features :
- Methoxyphenyl substituent instead of fluorine.
Urea Derivatives with Thiophene/Benzyl Motifs
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea ()
- Molecular Formula : C₂₀H₂₂N₂O₅S
- Molecular Weight : 402.5 g/mol
- Key Features :
- 3,4-Dimethoxybenzyl group (shared with the target compound).
- Hydroxyethyl bridge with furan and thiophene substituents.
- Comparison: The absence of benzo[b]thiophene and dimethylaminoethyl chain distinguishes this compound. The hydroxyethyl group may confer polarity, while furan/thiophene could alter π-π interactions.
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea ()
- Molecular Formula : C₁₆H₁₈F₃N₃OS
- Molecular Weight : 357.4 g/mol
- Key Features: Dimethylaminoethyl-thiophene core. Trifluoromethylphenyl urea substituent.
- Comparison: Shares the dimethylaminoethyl-thiophene motif with the target compound but replaces the dimethoxybenzyl group with a lipophilic trifluoromethylphenyl group. The CF₃ group may enhance metabolic stability but reduce solubility.
Benzoyl Urea Analogs
1-Benzoyl-3-(3-methoxyphenyl)urea (Compound 10, )
- Molecular Formula : C₁₅H₁₅N₂O₃
- Molecular Weight : 271.3 g/mol
- Key Features :
- Benzoyl-urea linkage.
- 3-Methoxyphenyl substituent.
- Comparison : The benzoyl group introduces a rigid aromatic system absent in the target compound. The methoxy group aligns with the target’s dimethoxybenzyl but lacks the heterocyclic benzo[b]thiophene.
Structural and Functional Implications
Molecular Properties and Bioactivity
Substituent Effects
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and hydrogen-bonding capacity (evident in the target compound and ) .
- Lipophilic Groups (e.g., CF₃) : Increase membrane permeability but may reduce aqueous solubility (Compound 10) .
- Heterocyclic Cores (e.g., benzo[b]thiophene) : Enhance aromatic stacking and receptor binding (target compound vs. Compound 8) .
Biological Activity
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea, often referred to as a benzothiophene derivative, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H27N3O3S
- Molecular Weight : 413.5 g/mol
- CAS Number : 2034612-29-6
- Structure : The compound features a benzothiophene moiety linked to a dimethylaminoethyl group and a 3,4-dimethoxybenzyl urea component.
Anticancer Activity
Research indicates that derivatives of benzothiophene exhibit notable anticancer properties. For instance, compounds similar to the one have demonstrated efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MDA-MB-231 (Breast Cancer) | 5.66 |
| 2 | SK-Hep-1 (Liver Cancer) | 5.84 |
| 3 | NUGC-3 (Gastric Cancer) | 5.44 |
These findings suggest that the structural features of benzothiophene derivatives contribute to their ability to inhibit tumor growth and proliferation in vitro .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related urea derivatives possess broad-spectrum antibacterial and antifungal activities:
| Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacterial | 50 µg/mL |
| Fungal | Varies by species |
The presence of the benzothiophene ring is believed to enhance the membrane permeability of these compounds, allowing for greater interaction with microbial targets .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Properties : Some studies indicate that benzothiophene derivatives may exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells .
Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, researchers synthesized several benzothiophene derivatives and evaluated their anticancer activity against human cancer cell lines. The compound under discussion exhibited potent inhibition of cell growth in MDA-MB-231 cells with an IC50 value of approximately 5.66 µM, indicating promising potential for further development as an anticancer agent .
Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial properties of related compounds demonstrated that certain derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The results highlighted that modifications in the side chains significantly influenced the antimicrobial efficacy, suggesting a structure-activity relationship critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
